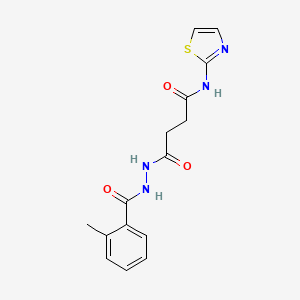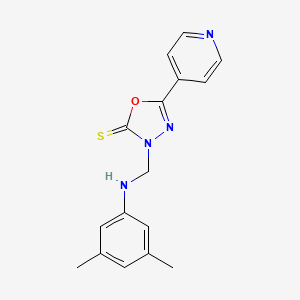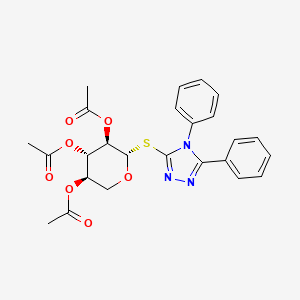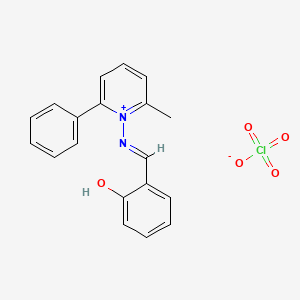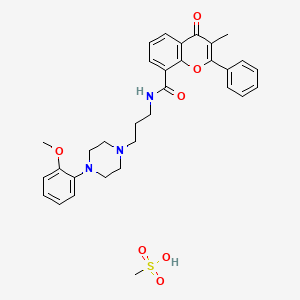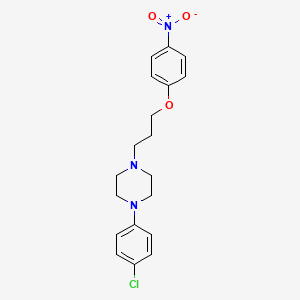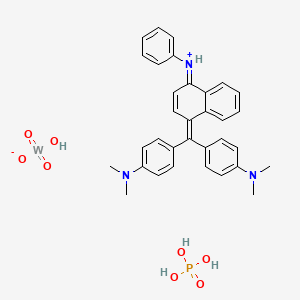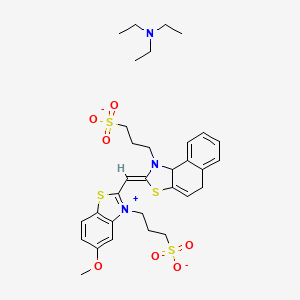![molecular formula C12H14O6 B15188173 Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]- CAS No. 72018-08-7](/img/structure/B15188173.png)
Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a propanedioic acid moiety attached to the phenyl ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid typically involves the reaction of 2,5-dimethoxybenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride reacts with the malonate ester to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours, followed by acidification and purification steps to isolate the product.
Industrial Production Methods
Industrial production of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
((2,5-Dimethoxyphenyl)methyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, which can be explored for therapeutic applications.
Medicine
The compound and its derivatives have potential applications in medicinal chemistry. They can be investigated for their pharmacological properties and used in the design of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, ((2,5-Dimethoxyphenyl)methyl)propanedioic acid can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, its derivatives may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- (2,5-Dimethoxyphenyl)acetic acid
- (2,5-Dimethoxyphenyl)propanoic acid
- (2,5-Dimethoxyphenyl)butanoic acid
Uniqueness
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is unique due to its specific structural features, such as the presence of both methoxy groups and the propanedioic acid moiety This combination of functional groups imparts distinct chemical and physical properties, making it different from other similar compounds
特性
CAS番号 |
72018-08-7 |
|---|---|
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC名 |
2-[(2,5-dimethoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C12H14O6/c1-17-8-3-4-10(18-2)7(5-8)6-9(11(13)14)12(15)16/h3-5,9H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
HSUUQNZJIBIZOS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


